![molecular formula C21H18F3N3O2S2 B284282 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B284282.png)
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects, which make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of novel drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide in lab experiments include its potency, selectivity, and low toxicity towards normal cells. However, its limitations include its high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide. These include the development of novel drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to optimize the synthesis method and reduce the cost of production.
Synthesemethoden
The synthesis of 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction with thiourea and trifluoroacetic acid. The resulting compound is then reacted with 2-(methylthio)aniline to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of novel drugs.
Eigenschaften
Molekularformel |
C21H18F3N3O2S2 |
---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18F3N3O2S2/c1-29-14-9-7-13(8-10-14)16-11-18(21(22,23)24)27-20(26-16)31-12-19(28)25-15-5-3-4-6-17(15)30-2/h3-11H,12H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
UFJZIPZYWNWNAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.